TACE (ADAM17) Inhibitory Potency of a 5-Carboxamide Derivative
A specific derivative of 1,4-diazepane-5-carboxamide, CHEMBL369302 (1-benzoyl-4-(4-(but-2-ynyloxy)phenylsulfonyl)-N-hydroxy-1,4-diazepane-5-carboxamide), demonstrates potent inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE). This compound achieved an IC50 of 10 nM against TACE [1]. For context, the same compound showed an IC50 of 113 nM against matrix metalloprotease-1 (MMP-1) [1], indicating a >11-fold selectivity window. This compares favorably to other TACE inhibitors in the class, highlighting the 5-carboxamide scaffold's utility for achieving high potency.
| Evidence Dimension | TACE (ADAM17) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | MMP-1 Inhibitory Activity (IC50 = 113 nM) for the same derivative |
| Quantified Difference | >11-fold selectivity for TACE over MMP-1 |
| Conditions | In vitro enzyme inhibition assay at 1 uM |
Why This Matters
This demonstrates the scaffold's potential for generating selective TACE inhibitors, a key target in inflammatory disease research, offering a clear advantage over less selective or potent alternatives.
- [1] BindingDB. (n.d.). Entry BDBM50162738: CHEMBL369302. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?mol=BDBM50162738 View Source
